molecular formula C18H16O7 B191054 Xanthomicrol CAS No. 16545-23-6

Xanthomicrol

Cat. No.: B191054
CAS No.: 16545-23-6
M. Wt: 344.3 g/mol
InChI Key: SAMBWAJRKKEEOR-UHFFFAOYSA-N
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Description

Xanthomicrol is a methoxylated flavone, a type of polyphenolic compound found in various plant species. It is known for its promising pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects . This compound has attracted significant attention from researchers due to its potential therapeutic applications.

Safety and Hazards

In experiments, Xanthomicrol showed no signs of toxicity, including weight loss or behavioral abnormalities. No histological damage to vital organs was observed in drug-treated animals .

Biochemical Analysis

Biochemical Properties

Xanthomicrol interacts with various biomolecules, playing a significant role in biochemical reactions. It has been found to impact lipid metabolism in cancer HeLa cells . This compound induces marked changes in the phospholipid/cholesterol ratio, significantly decreases the levels of oleic and palmitic acids, and markedly increases stearic acid, suggesting an inhibitory effect on de novo lipogenesis and desaturation in cancer cells .

Cellular Effects

This compound has been shown to have profound effects on various types of cells and cellular processes. In cancer HeLa cells, it significantly reduces viability and modulates the lipid profile . It also induces marked cell morphological alterations, signs of apoptosis, and cell cycle arrest at the G2/M phase . In human hepatocellular carcinoma (HCC) Huh7 cells, this compound inhibits migration and invasion .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It decreases the expression of the Μu-opioid receptor (MOR), which is known to enhance the proliferation, migration, and invasion abilities of Huh7 cells . Moreover, this compound can reverse migration, invasion, and EMT-related protein expression by overexpressed MOR .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown significant effects over time. After 24 hours of incubation, it significantly reduced viability and modulated the lipid profile in cancer HeLa cells .

Metabolic Pathways

This compound is involved in various metabolic pathways. It was found that 5-Demethyltangeretin (5DT), a unique polymethoxyflavone, underwent extensive biotransformation after oral ingestion in mice, leading to the production of this compound as a major metabolite .

Preparation Methods

Synthetic Routes and Reaction Conditions: Xanthomicrol can be synthesized through various chemical reactions involving the methoxylation of flavonoid precursors. One common method involves the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction typically occurs under reflux conditions, leading to the formation of this compound .

Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources, particularly from species within the Lamiaceae family. Biotechnological approaches, such as the development of plant cell cultures, have also been explored to produce this compound in larger quantities .

Chemical Reactions Analysis

Types of Reactions: Xanthomicrol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .

Comparison with Similar Compounds

  • Eupatilin
  • Artemetin
  • Calycopterin

Xanthomicrol’s unique combination of pharmacological activities and its potential for therapeutic applications make it a compound of significant interest in scientific research and industry.

Properties

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-6,7,8-trimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O7/c1-22-16-14(21)13-11(20)8-12(9-4-6-10(19)7-5-9)25-15(13)17(23-2)18(16)24-3/h4-8,19,21H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAMBWAJRKKEEOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20167947
Record name Xanthomicrol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Xanthomicrol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037600
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

16545-23-6
Record name Xanthomicrol
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URL https://commonchemistry.cas.org/detail?cas_rn=16545-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Xanthomicrol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016545236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xanthomicrol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79323
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Xanthomicrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20167947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name XANTHOMICROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3IN82Y8CAA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Xanthomicrol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037600
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

227 - 230 °C
Record name Xanthomicrol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037600
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary molecular targets of xanthomicrol?

A1: Research suggests that this compound interacts with several molecular targets, including:

  • Μu-opioid receptor (MOR): this compound acts as a potential MOR antagonist, influencing cell proliferation, migration, and invasion in human hepatocellular carcinoma cells [].
  • PI3K/Akt signaling pathway: this compound disrupts this crucial pathway involved in cell growth and survival, contributing to its antitumor effects in melanoma models [].
  • Vascular endothelial growth factor (VEGF): this compound inhibits VEGF expression, a key player in angiogenesis, demonstrating its antiangiogenic potential in both in vitro and ex vivo models [].

Q2: How does this compound's interaction with these targets translate into its observed biological activities?

A2: By interacting with these targets, this compound exhibits a range of biological activities, including:

  • Antitumor activity: this compound demonstrates significant antitumor effects in various cancer models, including melanoma [], breast cancer [], and colon cancer [], through mechanisms like inhibiting cell viability, inducing cell cycle arrest and apoptosis, and suppressing angiogenesis.
  • Antiangiogenic activity: Its ability to inhibit VEGF expression and microvessel outgrowth highlights its potential as an antiangiogenic agent, hindering the formation of new blood vessels that are crucial for tumor growth and progression [].
  • Anti-inflammatory activity: this compound and its metabolites, such as 4′-demethyltangeretin and this compound, showcase significant anti-inflammatory effects by suppressing the production of pro-inflammatory mediators like nitric oxide, PGE2, and IL-1β in LPS-stimulated macrophages. These effects are linked to the modulation of crucial signaling pathways like p38, JNK, PI3K/Akt, and NF-κB [].

Q3: Does this compound exhibit any effects on smooth muscle?

A3: Yes, studies have shown that this compound possesses antispasmodic properties:

  • Relaxant effect on rat uterus: this compound demonstrates a relaxant effect on rat uterus precontracted by either KCl or oxytocin, suggesting potential for managing smooth muscle-related conditions [, ].
  • Inhibitory effect on guinea-pig ileum: this compound inhibits both tonic and phasic contractions induced by various agents in guinea-pig ileum, further supporting its potential as a spasmolytic agent [, ].

Q4: What is the chemical structure and molecular formula of this compound?

A4: this compound is a polymethoxylated hydroxyflavone with the following characteristics:

    Q5: What analytical techniques are commonly employed to identify and quantify this compound?

    A5: Various analytical methods are used to characterize and quantify this compound:

    • Spectroscopy: Techniques like UV, IR, 1H NMR, and 13C NMR spectroscopy are essential for structural elucidation [, , ].
    • Mass spectrometry (MS): MS techniques, including HRESIMS, coupled with separation techniques like HPLC, are crucial for identifying and confirming the presence of this compound and its metabolites [, , ].
    • Chromatography: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are widely used for separating and quantifying this compound in plant extracts and biological samples [, , ].

    Q6: How does the degree of methoxylation in the flavonoid structure influence its antiproliferative activity?

    A6: Studies suggest that increased methoxylation enhances the preferential cytotoxicity towards cancer cells []:

      Q7: What is known about the bioavailability and metabolism of this compound?

      A7: this compound undergoes extensive biotransformation in the body:

      • Major metabolite: this compound is identified as a major metabolite of 5-demethyltangeretin, particularly in the colon, highlighting the role of metabolism in its biological effects [, ].
      • Metabolic pathways: Phase I metabolism involves demethylation and hydroxylation, while phase II metabolism leads to the formation of glucuronide and sulfate conjugates [].

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